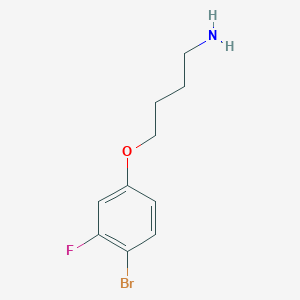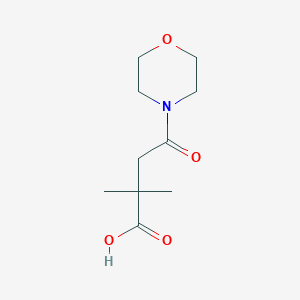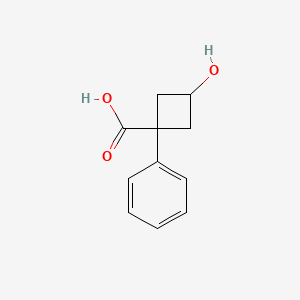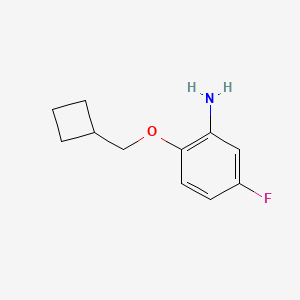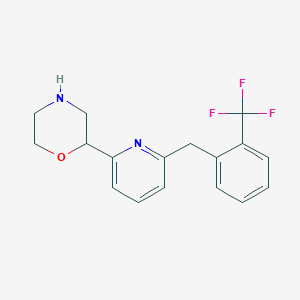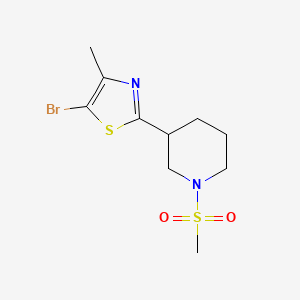![molecular formula C11H14ClN B1400162 N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1229246-30-3](/img/structure/B1400162.png)
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine is an organic compound belonging to the cyclopropanamine family. It is a white solid that is soluble in organic solvents and has a melting point of 105–107 °C. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in laboratory experiments.
Applications De Recherche Scientifique
1. Role in CNS Disorders
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related compounds have been studied for their potential use in treating central nervous system (CNS) disorders. These compounds, particularly as LSD1 inhibitors, are being examined for therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. LSD1 inhibition affects histone methylation, potentially altering gene expression linked to these disorders (B. Blass, 2016).
2. Synthesis and Molecular Transformations
The synthesis and transformation of molecules structurally similar to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine have been widely studied. For example, research has been conducted on the preparation of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate, indicating a methodology for constructing complex molecules with potential bioactive properties (Michael Limbach et al., 2008).
3. Chemical Properties and Reactions
The chemical behavior of cyclopropyl compounds, including those related to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine, has been a subject of interest. Studies have explored aspects like stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based probes, shedding light on the fundamental reactivity of these structures (M. Grimm et al., 2020).
4. Application in Drug Synthesis
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related structures have been utilized in the synthesis of various pharmacologically active compounds. For instance, their use in creating dopamine agonists and sigma receptor ligands has been explored, highlighting their versatility in drug development (O. Prezzavento et al., 2007).
5. Agricultural Applications
There has also been research into the use of cyclopropanamine derivatives in agriculture, particularly in the development of herbicides. These studies look into the effects of such compounds on crop residue cover, runoff, erosion, and herbicide loss, demonstrating their potential impact on agricultural practices (S. Mickelson et al., 2001).
Propriétés
IUPAC Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKXRYQRIOESMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

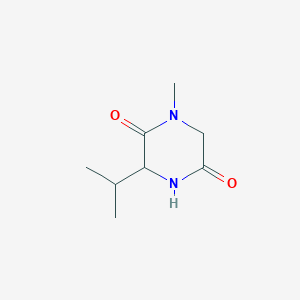
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
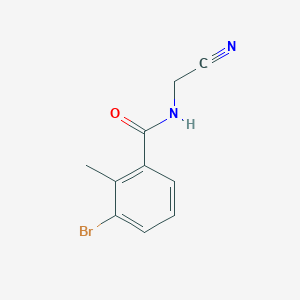
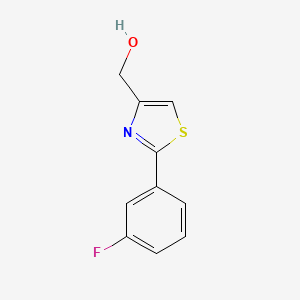
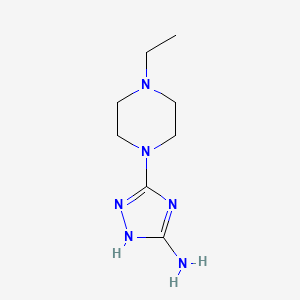
![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
